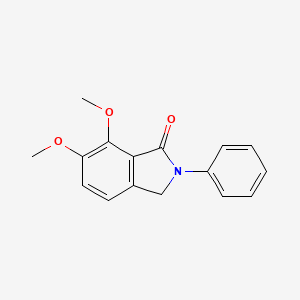
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Safety and Hazards
The safety data sheet for a similar compound, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid contact with skin and eyes .
Orientations Futures
The future directions for the study of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their role as modulators of P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer chemotherapy .
Mécanisme D'action
Target of Action
6,7-Dimethoxy-2-phenyl-1-isoindolinone is a derivative of isoindolinone, a class of compounds known for their broad range of therapeutic and pharmacological activities Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity against various microorganisms .
Mode of Action
It is known that isoindolinone derivatives interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Isoindolinone derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoindolinone derivatives have been reported to exhibit significant antimicrobial activity , suggesting that they may exert their effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
The nature of these interactions is complex and depends on the specific structure of the isoindolinone derivative .
Cellular Effects
Isoindolinone derivatives have been found to interact with the human dopamine receptor D2 . This interaction could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindolinone derivatives have been found to interact with the human dopamine receptor D2 . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-dioxolane-4,5-dione with 3,4-dimethoxyaniline in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoindoles, which can further undergo additional transformations to yield complex molecules .
Applications De Recherche Scientifique
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and organic materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its biological activity and applications.
2-Phenyl-3H-isoindol-1-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-8-11-10-17(12-6-4-3-5-7-12)16(18)14(11)15(13)20-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNQDUYEPKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
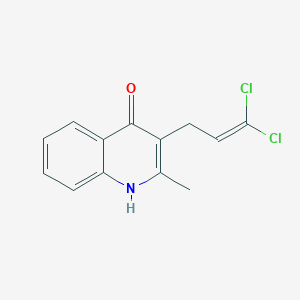
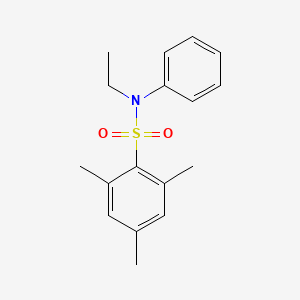

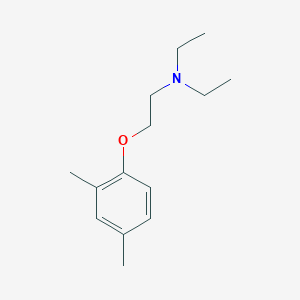
![N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5726950.png)
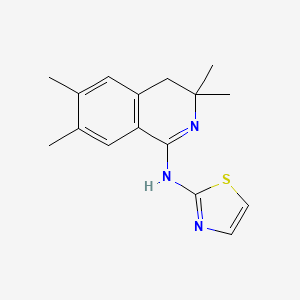
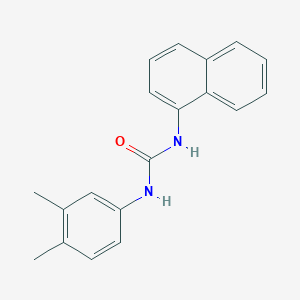
![3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B5726975.png)


![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
![1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5726988.png)
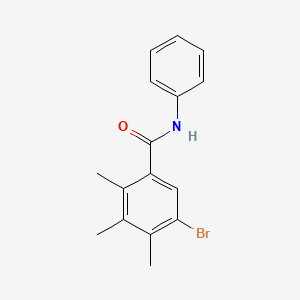
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
